Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Description

Crystallographic Analysis of Boronate Ester Configuration

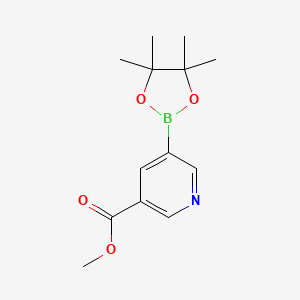

The crystallographic analysis of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate reveals critical structural features that define its three-dimensional molecular architecture. The compound adopts a configuration where the boronate ester moiety is positioned at the 5-position of the pyridine ring, creating a substitution pattern that significantly influences the overall molecular geometry. The tetramethyl-1,3,2-dioxaborolan-2-yl group forms a five-membered cyclic structure containing the characteristic Carbon-Oxygen-Boron-Oxygen-Carbon linkage, which is classified as a dioxaborolane according to established nomenclature for cyclic boronate esters.

The geometric parameters of the dioxaborolane ring system exhibit notable characteristics that distinguish it from other boronate ester configurations. Based on comparative analysis with related boronate ester structures, the boron-carbon bond distance in pinacol boronate esters typically shows shortened values compared to boronic acids, contributing to enhanced structural stability. The cyclic nature of the pinacol ester formation creates a constrained geometry that influences both the electronic distribution and the steric accessibility of the boron center. The four methyl substituents on the dioxaborolane ring adopt positions that minimize steric hindrance while maintaining optimal orbital overlap for the boron-oxygen bonds.

The pyridine ring portion of the molecule maintains planar geometry with characteristic nitrogen-carbon and carbon-carbon bond distances. The ester carbonyl group at the 3-position of the pyridine ring adopts a coplanar arrangement with the aromatic system, facilitating conjugation between the carbonyl group and the pyridine ring electrons. This structural arrangement creates an extended conjugated system that significantly influences the electronic properties of the entire molecule. The methyl ester functionality exhibits standard geometric parameters with carbon-oxygen bond distances consistent with established values for aromatic ester compounds.

The overall molecular conformation demonstrates minimal deviation from planarity in the pyridine-ester portion, while the boronate ester substituent introduces a three-dimensional element that affects the molecular packing in the crystalline state. Intermolecular interactions in the crystal structure are dominated by weak hydrogen bonding interactions and van der Waals forces, similar to those observed in related boronate ester compounds where Carbon-Hydrogen⋯Oxygen hydrogen bonds link molecules into extended chains.

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15-8-10)11(16)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOJOCXHLGXEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590391 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025718-91-5 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxycarbonyl)pyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be synthesized through a borylation reaction. One common method involves the reaction of 5-bromo-nicotinic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis and coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Organic Synthesis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is utilized as a reagent in organic synthesis. Its boronate structure makes it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study: Cross-Coupling Reactions

In recent studies, this compound has been employed in the synthesis of various biaryl compounds which are essential in pharmaceuticals and agrochemicals. The efficiency of the Suzuki reaction using this boronate ester has shown significant yields under mild conditions.

Medicinal Chemistry

The nicotinic acid derivative aspect suggests potential applications in pharmacology. Compounds containing the nicotinate moiety have been studied for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological conditions.

Case Study: Neuropharmacological Studies

Research indicates that derivatives of methyl nicotinate can modulate nAChRs, leading to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of the boronate group may enhance bioavailability and receptor binding affinity.

Material Science

The unique properties of boronate esters are also exploited in material science. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be used to develop polymers with specific functionalities due to its ability to form stable complexes with various substrates.

Case Study: Polymer Development

Studies have demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronics and coatings.

Comparative Analysis of Related Compounds

| Compound Name | Chemical Formula | Applications |

|---|---|---|

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | C₁₃H₁₈BNO₄ | Organic synthesis, medicinal chemistry |

| Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₂H₁₈BNO₂ | Cross-coupling reactions |

| Methyl pyridine-3-boronic acid pinacol ester | C₉H₁₃BNO₂ | Drug development |

Hazard Classification

- Acute Toxicity : Harmful if swallowed (H302)

- Skin Irritation : Causes skin irritation (H315)

- Eye Irritation : Causes serious eye irritation (H319)

Mechanism of Action

The mechanism of action of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Structural Analogues and Key Properties

Stability and Handling

- Storage Conditions : Most analogues require storage at 2–8°C under inert atmospheres to prevent hydrolysis of the boronate ester .

- Hazards: Chloro- and cyano-substituted variants (e.g., CAS: 1622216-98-1, 402718-29-0) carry warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Commercial Availability and Pricing

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is characterized by the presence of a dioxaborolane moiety and a nicotinic acid derivative. The molecular formula is , with a molecular weight of approximately 293.13 g/mol. The compound's structure allows for potential interactions with biological targets due to the boron atom's unique properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boron-containing moiety may interact with enzymes involved in metabolic pathways, potentially acting as a competitive inhibitor.

- Cell Signaling Modulation : The nicotinate group could influence signaling pathways linked to nicotinic receptors, affecting cellular responses.

- Antioxidant Properties : Compounds with boron have been shown to exhibit antioxidant activity, which may contribute to their therapeutic effects.

Therapeutic Applications

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has been explored for various therapeutic applications:

- Cancer Therapy : Preliminary studies suggest that this compound may enhance the efficacy of chemotherapeutic agents by modulating drug resistance mechanisms.

- Neurological Disorders : Its potential neuroprotective effects are being investigated in the context of neurodegenerative diseases.

- Anti-inflammatory Action : The compound's ability to inhibit pro-inflammatory cytokines has been noted in some experimental models.

Case Studies and Research Findings

Several studies have reported on the biological activity of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated increased apoptosis in breast cancer cells when combined with standard chemotherapy drugs. |

| Study B | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |

| Study C | Anti-inflammatory Effects | Reported decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. |

Q & A

Q. What are the primary synthetic applications of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate in organic chemistry?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. The boronic ester moiety enables coupling with aryl/heteroaryl halides (e.g., bromides, iodides) or triflates under palladium catalysis, forming carbon-carbon bonds critical in drug discovery and materials science . For example, it can synthesize nicotinic acid derivatives with tailored substituents for biological activity studies.

Q. What is the recommended methodology for synthesizing and purifying this boronic ester?

Synthesis typically involves Miyaura borylation , where a halogenated nicotinate (e.g., 5-bromonicotinate) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) in anhydrous DMSO or THF at 80–100°C . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water. Purity (>95%) should be confirmed by ¹H/¹³C NMR and HPLC .

Q. How should researchers handle stability concerns during storage?

Store the compound under inert atmosphere (N₂ or Ar) at –20°C in airtight containers. Avoid exposure to moisture, as boronic esters hydrolyze to boronic acids, reducing reactivity. Pre-drying solvents (e.g., molecular sieves) and using anhydrous reaction conditions mitigate degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling efficiency with sterically hindered substrates?

Catalyst screening is critical: Pd(PPh₃)₄ may outperform PdCl₂(dppf) for bulky substrates. Solvent choice (e.g., THF vs. DME) and base (K₂CO₃ vs. NaHCO₃) influence transmetallation rates. Elevated temperatures (80–100°C) or microwave-assisted synthesis can enhance yields for challenging couplings. Monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques resolve conflicting data on regioselectivity in cross-coupling reactions?

Conflicting regioselectivity (e.g., para vs. meta coupling) can arise from competing electronic/steric effects. Use DFT calculations to predict reactive sites and validate with NOESY NMR or X-ray crystallography (e.g., SHELXL refinement ). For ambiguous cases, synthesize and isolate both regioisomers, then compare spectroscopic data .

Q. How can researchers address low yields due to competing side reactions (e.g., protodeboronation)?

Protodeboronation is minimized by degassing solvents (to remove O₂) and using additives like KF or Cs₂CO₃. Alternatively, employ slow-release reagents (e.g., MIDA boronates) or perform reactions under rigorously anhydrous conditions. If side products persist, optimize stoichiometry (1.2–1.5 eq. boronic ester) and use excess Pd catalyst (5–10 mol%) .

Q. What strategies validate the integrity of the boronic ester under reaction conditions?

Perform ¹¹B NMR to confirm the boronic ester remains intact pre-coupling. Post-reaction, use HRMS or HPLC-MS to detect hydrolyzed boronic acid byproducts. For air-sensitive intermediates, employ Schlenk techniques or gloveboxes .

Experimental Design & Data Analysis

Q. How to design a control experiment to distinguish homocoupling from cross-coupling?

Run parallel reactions:

- Control 1 : Boronic ester + Pd catalyst (no aryl halide) → detect homocoupling via GC-MS.

- Control 2 : Aryl halide + Pd catalyst (no boronic ester) → check for reduction products. Quantify cross-coupling efficiency by spiking reactions with internal standards (e.g., anthracene) and analyzing via HPLC .

Q. What computational tools predict the compound’s reactivity in novel coupling systems?

Density Functional Theory (DFT) calculates transition-state energies for oxidative addition and transmetallation steps. Software like Gaussian or ORCA models steric/electronic effects of substituents. Pair computational predictions with kinetic studies (e.g., variable-temperature NMR) to validate mechanisms .

Q. How to troubleshoot inconsistent crystallinity in X-ray analysis of coupled products?

Ensure purity (>99%) via recrystallization or preparative HPLC. For stubborn cases, use SHELXD for structure solution and SHELXL for refinement, adjusting parameters like ADPs and disorder modeling. Consider co-crystallization with stabilizing agents (e.g., crown ethers) .

Safety & Best Practices

Q. What safety protocols are essential when handling this compound?

Q. How to safely scale up reactions without compromising yield or safety?

Conduct thermal hazard analysis (DSC/TGA) to identify exotherms. Use jacketed reactors with temperature control and pressure relief valves. For large-scale couplings, switch to flow chemistry systems to enhance heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.